molecular formula C19H24O6 B196259 Gibberellin A1 CAS No. 545-97-1

Gibberellin A1

Cat. No.: B196259
CAS No.: 545-97-1
M. Wt: 348.4 g/mol
InChI Key: JLJLRLWOEMWYQK-OBDJNFEBSA-N
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Mechanism of Action

Target of Action

Gibberellin A1 (GA1) is a class of tetracyclic diterpenoid phytohormones that primarily targets various aspects of plant development . These include seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds . GA1 also binds to aleurone grains, which may be crucial for the primary action of the hormone .

Mode of Action

GA1 interacts with its targets by binding to specific proteins. For instance, GA1-binding to aleurone grains may involve the mobilization of reserves from the aleurone grain-spherosome complex for utilization in membrane biogenesis . Furthermore, GA1 has been found to bind to the GA receptor, GID1 protein, inhibiting the GA-mediated degradation of NGR5 protein and increasing the stability of NGR5 protein .

Biochemical Pathways

GA1 affects several biochemical pathways in plants. It synthesizes and produces hydrolases such as amylase, which aids in the germination of seeds . The hydrolases break down the macromolecules in the endosperm to provide nutrients to the embryo . GA1 also plays a role in the 2β-hydroxylation pathway, which is catalyzed by the GA 2-oxidase . This pathway is crucial for the deactivation of GA1 .

Pharmacokinetics

The pharmacokinetics of GA1 in plants involves its synthesis, distribution, metabolism, and excretion. In dwarf pea epicotyls, GA1 has been found to bind to high and intermediate molecular weight fractions, suggesting that it binds to soluble proteins .

Result of Action

The action of GA1 results in significant molecular and cellular effects. It directly stimulates the growth of the embryo and enhances seed germination . GA1 also regulates plant adaptation to biotic and abiotic stresses . Furthermore, the manipulation of GA levels, either by genetic alteration or by exogenous application of GA or GA biosynthesis inhibitors, is often used to optimize plant growth and yields .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of GA1. Light and temperature can affect plant processes by either changing the GA concentrations and/or altering the responsiveness to GA . For instance, the level of GA1 in shoots of pea dropped rapidly during the first 24 hours of de-etiolation . This suggests that light exposure can decrease GA1 levels, thereby influencing its action.

Biochemical Analysis

Biochemical Properties

Gibberellin A1 is involved in several biochemical reactions within plants. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key enzymes it interacts with is gibberellin 3-oxidase, which converts inactive gibberellin precursors into active this compound. Additionally, this compound binds to gibberellin receptors, such as GID1, which then interact with DELLA proteins to regulate gene expression and promote growth .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound promotes cell elongation by increasing the expression of genes involved in cell wall loosening and expansion . It also enhances the synthesis of enzymes required for cell division and growth, thereby facilitating overall plant development .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the gibberellin receptor GID1. Upon binding, the GID1-gibberellin A1 complex interacts with DELLA proteins, leading to their degradation via the ubiquitin-proteasome pathway . This degradation releases transcription factors that activate the expression of gibberellin-responsive genes, promoting various growth processes. Additionally, this compound can modulate the activity of other signaling pathways, such as auxin and cytokinin, to coordinate plant development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound levels in plants can fluctuate based on environmental conditions, such as light and temperature . For example, during de-etiolation of pea seedlings, this compound levels initially decrease but later increase to maintain homeostasis . The stability and degradation of this compound are also influenced by factors like pH and the presence of specific enzymes .

Dosage Effects in Animal Models

While this compound is primarily studied in plants, some research has explored its effects in animal models. In these studies, varying dosages of this compound have been administered to observe its impact on growth and development. Results indicate that low doses of this compound can promote growth, while high doses may lead to adverse effects, such as toxicity and metabolic imbalances

Metabolic Pathways

This compound is involved in several metabolic pathways within plants. It is synthesized from geranylgeranyl diphosphate through a series of enzymatic reactions involving diterpene cyclases and cytochrome P450 monooxygenases . The metabolic pathway of this compound also includes its conversion to other gibberellins, such as gibberellin A3, through oxidation and hydroxylation reactions . These pathways are tightly regulated to ensure proper levels of this compound for optimal plant growth.

Transport and Distribution

The transport and distribution of this compound within plants are essential for its function. This compound is transported through the plant vascular system, primarily via the phloem . It can also move between cells through plasmodesmata. Specific transporters, such as NPF and SWEET family proteins, facilitate the movement of this compound across cell membranes . The distribution of this compound is regulated to create concentration gradients that influence growth and development.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, vacuoles, and nuclei . Its activity and function can be influenced by its subcellular localization. For example, this compound in the cytoplasm can interact with receptors and signaling proteins, while its presence in the nucleus can directly affect gene expression . Post-translational modifications, such as phosphorylation, can also regulate the subcellular localization and activity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gibberellin A1 can be synthesized through the selective catalytic reduction of gibberellic acid using a mixture of tritium and hydrogen . This method involves the reduction of gibberellic acid to produce radioactive this compound, which is then used for various physiological studies.

Industrial Production Methods: Industrial production of gibberellins, including this compound, typically involves the fermentation of the fungus Gibberella fujikuroi. The fermentation process is optimized to produce high yields of gibberellins, which are then extracted and purified for use in agricultural and research applications .

Chemical Reactions Analysis

Types of Reactions: Gibberellin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and metabolism in plants .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various gibberellin derivatives, which are used to study the physiological effects of gibberellins in plants .

Scientific Research Applications

Gibberellin A1 has numerous scientific research applications across various fields:

Properties

IUPAC Name

(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJLRLWOEMWYQK-OBDJNFEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60969689
Record name Gibberellin A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60969689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545-97-1
Record name Gibberellin A1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=545-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Gibberellin A1
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gibberellin A1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Gibberellin A1 exert its effects on plant growth?

A1: While the exact mechanism remains to be fully elucidated, research suggests that this compound influences cell extension in plants, particularly in shoots. This effect is intertwined with the presence of auxins, another class of plant hormones. This compound is believed to counteract an "inhibitory system" that limits the action of auxins on cell expansion. []

Q2: Does this compound act alone in regulating plant growth?

A2: Evidence suggests that this compound's influence on cell extension depends on the presence of auxins. [] This implies a complex interplay between different hormone signaling pathways in regulating plant growth and development.

Q3: What specific developmental processes are influenced by this compound?

A3: this compound plays a role in various developmental processes, including:* Stem Elongation: It promotes stem elongation in numerous plant species, including spinach. []* Seed Germination: this compound can break seed dormancy in species like hazel. []* Leaf Growth: It influences leaf size and shape, as demonstrated in sweet pea. []

Q4: Are there differences in how this compound affects different plant genotypes?

A4: Yes, studies on pea plants with different genotypes (crys and cryc) show variations in their response to this compound and light conditions, highlighting the influence of genetic background on this compound's effects. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H24O6, and its molecular weight is 348.39 g/mol. [, ]

Q6: Is there spectroscopic data available for this compound?

A6: Yes, various spectroscopic techniques, including 1H NMR, 2H NMR, and 13C NMR, have been employed to determine the stereochemistry and isotopic labeling of this compound and its derivatives. []

Q7: Does the stability of this compound vary depending on the plant species?

A7: Research indicates that the metabolism and stability of this compound can differ between species. For instance, this compound is rapidly metabolized in cowpea leaves, while barley leaves show a different metabolic profile. []

Q8: How is this compound synthesized in plants?

A8: this compound is part of a complex biosynthetic pathway in plants. Studies using radiolabeled precursors like [14C]mevalonic acid and [17-14C]ent-kaurenoic acid have shed light on the steps involved in this compound biosynthesis. []

Q9: What are the key intermediates in the biosynthetic pathway leading to this compound?

A9: Research suggests that Gibberellin A9 and Gibberellin A4 are key precursors in the fungal biosynthesis of this compound. Feeding experiments using deuterium-labeled versions of these gibberellins have helped elucidate this pathway in the fungus Phaeosphaeria sp. L487. []

Q10: What enzymes are involved in the biosynthesis and metabolism of this compound?

A10: Several enzymes play crucial roles in the this compound pathway. * GA 2-oxidases: These enzymes, such as the one encoded by the PsGA2ox2 gene in pea, convert this compound to Gibberellin A8. []* GA 3-oxidases: Genes like LE (PsGA3ox1) in pea are involved in the conversion of Gibberellin A20 to this compound. []* GA 20-oxidases: The PsGA20ox1 gene in pea encodes a GA 20-oxidase, which plays a role in the earlier steps of the pathway. []

Q11: How does light affect this compound levels in plants?

A11: Light plays a crucial role in regulating this compound levels. Exposure to red, blue, or far-red light causes a rapid decrease in this compound levels in pea plants. This response is mediated by phytochrome A and a blue light receptor. []

Q12: What analytical techniques are used to identify and quantify this compound and its metabolites?

A12: Various analytical techniques have been employed to study this compound, including:* Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for the identification and quantification of different gibberellins, including this compound, in plant extracts. [, ]* High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with radioisotope detection, has been used to study the metabolism and transport of this compound in plants. [, ]* Radioisotope labeling: Using radiolabeled this compound ([3H]GA1) has been instrumental in understanding the uptake, metabolism, and transport of this hormone in plants. [, ]* Matrix Solid-Phase Dispersion Extraction (MSPD): Combined with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), this method provides a sensitive and efficient way to determine this compound levels in plant tissues. []

Q13: Have any novel analytical methods been developed specifically for this compound?

A13: Yes, researchers have developed monoclonal antibodies specifically targeting 3β-hydroxy-gibberellins, including this compound. These antibodies offer a valuable tool for studying the distribution and function of this hormone in plants. []

Q14: What is the significance of understanding this compound in an agricultural context?

A14: this compound plays a critical role in plant growth and development, making it a molecule of significant interest for agriculture. Understanding its biosynthesis, metabolism, and mode of action could lead to the development of new plant growth regulators or breeding strategies to improve crop yield and resilience. [, ]

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